(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol
Overview
Description
(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol is a useful research compound. Its molecular formula is C21H36O3 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pregnane-3,16,20-triol, also known as (3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol, is a steroid and inactive metabolite of progesterone
Biochemical Pathways
Pregnane-3,16,20-triol is a metabolite of 17-ALPHA-HYDROXYPROGESTERONE, normally produced in small quantities by the gonads and the adrenal glands . It is involved in the steroid biosynthesis pathway
Pharmacokinetics
It is known that urine excretion of pregnanetriol can be measured over a period of 24 hours .
Result of Action
Elevated urine pregnanetriol levels suggest adrenogenital syndrome . In monitoring treatment with cortisol replacement, elevated urine pregnanetriol levels indicate insufficient dosage of cortisol .
Biochemical Analysis
Biochemical Properties
Pregnane-3,16,20-triol interacts with various enzymes, proteins, and other biomolecules. It is recognized as an important player in xenobiotic detoxification as it regulates the expression of drug-metabolizing enzymes and transporters . The compound is also involved in the biotransformation of endobiotics, being involved in physiological processes such as gluconeogenesis, lipid metabolism, and the homeostasis of bile acids, steroids, and thyroid hormone .
Cellular Effects
The effects of Pregnane-3,16,20-triol on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Elevated urine pregnanetriol levels suggest adrenogenital syndrome .
Molecular Mechanism
The mechanism of action of Pregnane-3,16,20-triol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are significant factors in its overall impact on the body .
Metabolic Pathways
Pregnane-3,16,20-triol is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSDRYREDSFAKC-DTRVYOHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944856 | |
Record name | Pregnane-3,16,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2220-64-6 | |
Record name | NSC72823 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregnane-3,16,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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